HC-5404-Fu

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

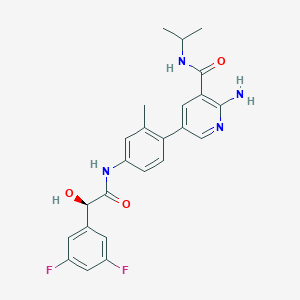

C24H24F2N4O3 |

|---|---|

分子量 |

454.5 g/mol |

IUPAC名 |

2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C24H24F2N4O3/c1-12(2)29-23(32)20-9-15(11-28-22(20)27)19-5-4-18(6-13(19)3)30-24(33)21(31)14-7-16(25)10-17(26)8-14/h4-12,21,31H,1-3H3,(H2,27,28)(H,29,32)(H,30,33)/t21-/m1/s1 |

InChIキー |

BRIWRAFDHZTJPE-OAQYLSRUSA-N |

異性体SMILES |

CC1=C(C=CC(=C1)NC(=O)[C@@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C |

正規SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C |

製品の起源 |

United States |

Foundational & Exploratory

HC-5404-Fu: A Deep Dive into its Mechanism of Action in ER Stress Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent, selective, and orally bioavailable inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress. In the tumor microenvironment, conditions such as hypoxia, nutrient deprivation, and high metabolic demand lead to chronic ER stress. Cancer cells often hijack the UPR, particularly the PERK pathway, to promote their survival, adaptation, and resistance to therapy. This compound represents a promising therapeutic strategy by targeting this key survival mechanism. This technical guide provides an in-depth overview of the preclinical data supporting the mechanism of action of this compound in the context of ER stress.

Core Mechanism of Action: PERK Inhibition

The primary mechanism of action of this compound is the direct inhibition of PERK kinase activity. Under ER stress, PERK autophosphorylates and becomes activated. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis, which reduces the protein load on the ER. However, this also paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve ER stress and promote cell survival.

By inhibiting PERK, this compound prevents the phosphorylation of eIF2α and the subsequent downstream signaling cascade. This abrogation of the adaptive UPR pathway in cancer cells, which are often highly reliant on this pathway for survival, can lead to an accumulation of unresolved ER stress, ultimately triggering apoptosis and inhibiting tumor growth. Preclinical studies have demonstrated that this compound effectively inhibits PERK autophosphorylation and the expression of its downstream target, ATF4, in a dose-dependent manner.[1][2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of HC-5404

| Target Kinase | IC50 (nmol/L) | Assay Type | Notes |

| PERK | 23 | FRET-based biochemical assay | Potent inhibition of the primary target.[1][2][3][4] |

| ATF4 Expression | 88 | Cell-based Western blot | Inhibition of a key downstream effector of PERK signaling.[2] |

| GCN2 | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |

| HRI | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |

| PKR | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |

Data compiled from FRET-based biochemical assays and cell-based assays. A kinome scan of over 400 kinases showed no significant off-target interactions at 100 nM, demonstrating high selectivity.[1]

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of HC-5404

| Animal Model | Dose (mg/kg, PO) | Cmax (free drug, nmol/L) | Tmax (hours) | Half-life (hours) | Target Engagement (% pPERK Inhibition in Pancreas) |

| Mouse | 30 | 186 | ~1 | 2.22 | ~90% (early inhibition)[2] |

| Mouse | 100 | 839 | ~1 | 2.22 | Not reported |

Pharmacokinetic parameters were determined following a single oral dose. Pharmacodynamic target engagement was assessed by measuring the inhibition of phosphorylated PERK (pPERK) in pancreatic tissue.[2]

Table 3: In Vivo Antitumor Efficacy of this compound (Monotherapy and Combination)

| Tumor Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |

| 786-O RCC Xenograft | This compound | 30 mg/kg, PO, BID | 48% TGI[2] |

| MB49 Bladder Cancer (Syngeneic) | This compound | Not specified | 32% TGI[5] |

| MB49 Bladder Cancer (Syngeneic) | anti-PD-1 | Not specified | 53% TGI[5] |

| MB49 Bladder Cancer (Syngeneic) | This compound + anti-PD-1 | Not specified | 75% TGI[5] |

| 786-O RCC Xenograft (Axitinib-progressed) | This compound + Axitinib | 30 mg/kg (this compound), PO, BID | ~20% tumor regression[6][7] |

| RCC PDX Models (n=18) | This compound + Axitinib | 30 mg/kg (this compound), PO, BID | 9 out of 18 models showed ≥50% tumor regression[6][7] |

TGI (Tumor Growth Inhibition) and tumor regression data highlight the potential of this compound both as a monotherapy and in combination with immune checkpoint inhibitors and VEGFR-TKIs. Dosing for combination agents is described in the experimental protocols section.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the PERK Pathway

Caption: Mechanism of this compound in the PERK pathway.

Experimental Workflow for In Vivo Xenograft Studies

Caption: In vivo xenograft study workflow.

Detailed Experimental Protocols

In Vitro PERK Inhibition Assay

-

Cell Line: Human Embryonic Kidney (HEK)-293 cells.[2]

-

Procedure:

-

HEK-293 cells were plated and allowed to adhere.

-

Cells were pre-treated with various concentrations of this compound for 30 minutes.[2]

-

ER stress was induced by adding 1 µM tunicamycin (B1663573) for 4 hours.[2]

-

Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined, and lysates were prepared for Western blot analysis.

-

-

Western Blot Analysis:

-

30 µg of protein lysate was loaded per lane on an SDS-PAGE gel.

-

Proteins were transferred to a nitrocellulose membrane.

-

Membranes were blocked and then incubated with primary antibodies against phospho-PERK (Thr982) and ATF4.

-

After washing, membranes were incubated with corresponding secondary antibodies.

-

Bands were visualized and quantified using a suitable imaging system.

-

IC50 values were calculated from the dose-response curves.

-

In Vivo Renal Cell Carcinoma (RCC) Xenograft Model

-

Animal Model: Female athymic nude mice.

-

Cell Lines: 786-O, A-498, Caki-1 human RCC cells.[3]

-

Procedure:

-

Tumor cells were implanted subcutaneously into the flanks of the mice.

-

Tumors were allowed to grow to a specified volume (e.g., 100-200 mm³).

-

Mice were randomized into treatment groups (typically n=10 per group).[6]

-

Dosing Regimens:

-

This compound: Administered orally (PO) twice daily (BID) at doses ranging from 3 to 30 mg/kg, formulated in 0.5% methylcellulose.[6]

-

VEGFR-TKIs (examples):

-

-

Tumor volumes and body weights were measured regularly (e.g., twice weekly).

-

The study was continued for a pre-determined duration (e.g., 28 days) or until tumors reached a maximum size.[6]

-

-

Endpoint Analysis:

-

At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis.

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for markers of angiogenesis (e.g., CD31, SMA, Meca32) and ER stress (e.g., ASNS).[6][8]

-

Western Blot: Tumor lysates were analyzed for levels of pPERK, total PERK, and downstream targets of ATF4.[1]

-

Conclusion

This compound is a potent and highly selective inhibitor of PERK, a key mediator of the ER stress response. Preclinical data strongly support its mechanism of action, demonstrating robust inhibition of the PERK signaling pathway both in vitro and in vivo. This leads to significant antitumor activity, particularly in combination with agents that induce ER stress, such as VEGFR-TKIs. The ability of this compound to resensitize tumors to standard-of-care therapies and its favorable preclinical profile underscore its potential as a novel therapeutic agent for a range of solid tumors. Further clinical investigation is ongoing to translate these promising preclinical findings into benefits for patients.

References

- 1. targetmol.com [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. hibercell.com [hibercell.com]

The Role of HC-5404-Fu in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent and highly selective, orally bioavailable small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical sensor and transducer in the Unfolded Protein Response (UPR), a fundamental cellular stress signaling pathway. In the tumor microenvironment, chronic activation of the UPR, and specifically the PERK pathway, enables cancer cells to adapt to conditions of hypoxia and nutrient deprivation, ultimately promoting their survival and proliferation. This compound disrupts this adaptive mechanism, leading to an accumulation of unresolved endoplasmic reticulum (ER) stress, which can trigger tumor cell apoptosis and inhibit tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the associated signaling pathways.

The Unfolded Protein Response and the Role of PERK

The Unfolded Protein Response (UPR) is a sophisticated signaling network that eukaryotic cells activate to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][2] The UPR aims to restore protein homeostasis by:

-

Temporarily halting protein translation to reduce the influx of new proteins into the ER.

-

Upregulating the expression of chaperone proteins to assist in protein folding.

-

Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[3]

The UPR is orchestrated by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[4] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (Binding immunoglobulin protein). Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[4]

PERK, a type I transmembrane protein kinase, plays a pivotal role in the UPR.[5] Its activation upon dissociation from BiP leads to its dimerization and autophosphorylation.[5] Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event has a dual effect: it globally attenuates protein synthesis, thereby reducing the protein load on the ER, but it also selectively promotes the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[3]

In the context of cancer, the tumor microenvironment is often characterized by hypoxia, nutrient limitation, and oxidative stress, all of which can induce chronic ER stress.[6][7] Cancer cells can hijack the UPR, particularly the PERK pathway, as a survival mechanism to adapt to these harsh conditions.[6] By inhibiting PERK, this compound aims to block this adaptive response, thereby sensitizing cancer cells to ER stress-induced apoptosis.[8]

This compound: Mechanism of Action

This compound is the hemifumarate salt form of HC-5404, an orally bioavailable inhibitor of PERK.[8] By selectively binding to and inhibiting the kinase activity of PERK, HC-5404 prevents the phosphorylation of eIF2α and the subsequent downstream signaling events.[8] This inhibition of the PERK pathway disrupts the adaptive UPR, leading to unresolved ER stress and ultimately promoting tumor cell apoptosis and inhibiting tumor growth.[6][8] Preclinical studies have demonstrated that this compound can act as a monotherapy and also sensitize cancer cells to other treatments, such as vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[9]

Below is a diagram illustrating the unfolded protein response and the specific point of intervention for this compound.

Figure 1: The Unfolded Protein Response signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for HC-5404 from preclinical studies.

Table 1: In Vitro Potency of HC-5404

| Target | Assay Type | IC50 (nM) | Cell Line | Inducer | Reference |

| PERK | Biochemical Kinase Assay | 1 | - | - | [4] |

| PERK (autophosphorylation) | Cell-based | 23 | HEK-293 | Tunicamycin (B1663573) (1 µM) | [1][3] |

| ATF4 | Cell-based | 88 | HEK-293 | Tunicamycin (1 µM) | [1][10] |

Table 2: In Vivo Efficacy of HC-5404

| Tumor Model | Dosing Regimen | Outcome | Reference |

| 786-O renal cell carcinoma xenograft | 30 mg/kg, orally, twice daily | 48% tumor growth inhibition | [2] |

| 786-O renal cell carcinoma xenograft (with Axitinib) | 30 mg/kg, orally, twice daily | ~20% tumor regression in axitinib-progressing tumors | [11][12] |

Table 3: Phase 1a Clinical Trial (NCT04834778) Preliminary Results

| Parameter | Value |

| Number of Patients (evaluable for safety) | 23 |

| Dose Range Explored | 25 mg to 600 mg BID |

| Maximum Tolerated Dose (MTD) | Not determined |

| Common Treatment-Related Adverse Events | Nausea, fatigue, diarrhea, dry mouth |

| Efficacy (heavily pre-treated population) | 1 durable partial response (>2 years), multiple stable disease |

| Patients remaining on therapy >180 days | 4 (17.4%) |

| References:[9][13][14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of HC-5404.

In Vitro PERK Inhibition Assay (Cell-based)

Objective: To determine the cellular potency of HC-5404 in inhibiting PERK autophosphorylation and downstream signaling.

Materials:

-

HEK-293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

HC-5404 stock solution in DMSO

-

Tunicamycin stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membranes

-

Primary antibodies: anti-phospho-PERK (Thr982), anti-PERK, anti-ATF4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Seed HEK-293 cells in 6-well plates and grow to 70-80% confluency.

-

Compound Treatment: Pre-treat cells with varying concentrations of HC-5404 (e.g., 0-1000 nM) for 1-2 hours. Include a vehicle control (DMSO).

-

ER Stress Induction: Add tunicamycin to a final concentration of 1 µM to all wells (except for the negative control) and incubate for an additional 4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Normalize protein samples and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the levels of phospho-PERK and ATF4 to total PERK and the loading control, respectively. Calculate IC50 values using a suitable software.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of HC-5404 as a single agent or in combination with other therapies in a mouse model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NSG)

-

786-O renal cell carcinoma cells

-

Matrigel

-

This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Calipers

-

Anesthesia

Procedure:

-

Cell Preparation: Culture 786-O cells and resuspend in a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 150-200 mm³), randomize mice into treatment groups.

-

Treatment Administration: Administer this compound (e.g., 30 mg/kg) orally, twice daily. For combination studies, administer the other therapeutic agent according to its established protocol. The vehicle control group receives the formulation without the active compound.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the core signaling pathway and a typical experimental workflow.

Figure 2: Logical flow of this compound's mechanism of action in the tumor microenvironment.

Figure 3: A typical experimental workflow for the evaluation of a PERK inhibitor like HC-5404.

Conclusion

This compound is a promising therapeutic agent that targets a key survival pathway in cancer cells. By inhibiting PERK, this compound effectively disrupts the adaptive unfolded protein response, leading to tumor cell death. The preclinical data demonstrate its potency and selectivity, and the preliminary results from the Phase 1a clinical trial are encouraging, showing a manageable safety profile and signs of clinical activity. Further clinical investigation, particularly in combination with other anti-cancer therapies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors.

References

- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetmol.com [targetmol.com]

- 3. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]

- 4. HC-5404 | PERK inhibitor | Probechem Biochemicals [probechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]

- 10. hibercell.com [hibercell.com]

- 11. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Study of this compound to Establish the Maximum Tolerated Dose (MTD) [clin.larvol.com]

HC-5404-Fu: A Technical Guide to a Selective PERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is the hemifumarate salt form of HC-5404, an orally bioavailable and potent small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[2][3][4] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells can exploit the UPR to adapt and survive.[4][5] By selectively inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents, particularly in solid tumors such as renal cell carcinoma.[6] A Phase 1a clinical trial (NCT04834778) has been completed to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[7][8][9][10][11]

Mechanism of Action

Under conditions of ER stress, such as the accumulation of unfolded proteins, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its oligomerization and autophosphorylation.[3][4] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which results in the attenuation of global protein synthesis.[3][4] Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[2][3] this compound, as a selective PERK inhibitor, blocks the initial autophosphorylation and activation of PERK, thereby preventing the downstream signaling cascade. This inhibition of the PERK-mediated stress adaptation pathway can be particularly effective in combination with therapies that induce ER stress, such as VEGFR tyrosine kinase inhibitors (TKIs).[6]

Quantitative Data

The following tables summarize the key quantitative data for HC-5404.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Notes |

| PERK | FRET-based biochemical assay | 23 | Potent enzymatic inhibition.[6] |

| ATF4 | Cellular Assay | 88 | Inhibition of downstream effector.[6] |

| Other Kinases | Biochemical TreeSpot kinome panel (>400 kinases) | No significant interactions at 100 nM | Highly selective for PERK.[3] |

Table 2: Preclinical Pharmacokinetics in Mice

| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |

| 30 | ~1500 | <1 | ~4000 | ~2.2 |

| 100 | ~5000 | <1 | ~12000 | ~2.2 |

| Data derived from graphical representations in preclinical studies.[4][12] |

Table 3: Preclinical Efficacy in Renal Cell Carcinoma (RCC) Xenograft Models

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Notes |

| 786-O | HC-5404 (30 mg/kg) + Axitinib (30 mg/kg) | Significant enhancement over monotherapy, leading to tumor stasis/regression. | Combination enhances antiangiogenic effects.[1][4] |

| 786-O | HC-5404 (30 mg/kg) + Lenvatinib (10 mg/kg) | Significant enhancement over monotherapy, leading to tumor stasis/regression. | Combination enhances antiangiogenic effects.[4] |

| A498, Caki-1 | HC-5404 + VEGFR-TKIs | Enhanced tumor growth inhibition. | Sensitivity to combination is independent of VHL mutation status.[1] |

| Patient-Derived Xenografts (PDX) | HC-5404 + Axitinib | 9 out of 18 models showed ≥50% tumor regression. | Broad responsiveness to the combination treatment.[4][13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory practices.

1. FRET-based PERK Kinase Assay

This assay is used to determine the in vitro potency of this compound in inhibiting PERK kinase activity.

-

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate (e.g., eIF2α) by PERK. A fluorescent signal is generated when a europium-labeled anti-phospho-substrate antibody and an acceptor-labeled anti-substrate antibody are brought into proximity upon substrate phosphorylation.

-

Materials:

-

Recombinant PERK kinase domain

-

eIF2α substrate with a Flag tag

-

ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20)

-

This compound serially diluted in DMSO

-

Anti-Flag antibody labeled with an acceptor fluorophore (e.g., d2)

-

Anti-phospho-eIF2α (Ser51) antibody labeled with a donor fluorophore (e.g., Eu³⁺ cryptate)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET detection

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of PERK enzyme (e.g., 8 nM final concentration) to each well and pre-incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 1 µL of a mixture of eIF2α substrate and ATP (e.g., 1 µM final concentration for each).

-

Incubate for 45 minutes at room temperature.

-

Stop the reaction and add the detection reagents: anti-Flag-d2 and anti-p-eIF2α-Eu³⁺ antibodies.

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

-

2. Western Blot for PERK Phosphorylation

This method is used to assess the inhibition of PERK autophosphorylation in cells treated with this compound.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. The phosphorylation status of PERK can be determined by using antibodies specific to the phosphorylated form of the protein.

-

Materials:

-

Cultured cells (e.g., HEK293)

-

ER stress inducer (e.g., tunicamycin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PERK (Thr980), anti-total PERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with this compound or DMSO for 1-2 hours.

-

Induce ER stress by adding an agent like tunicamycin (B1663573) (e.g., 1 µM) for a specified time (e.g., 1-4 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein amounts, add Laemmli buffer, and denature by boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-PERK primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-total PERK antibody as a loading control.

-

3. Immunohistochemistry (IHC) for Downstream Targets

IHC is used to visualize the expression and localization of PERK pathway proteins (e.g., ATF4, ASNS) in tumor tissue sections from in vivo studies.

-

Principle: IHC uses antibodies to detect antigens in cells of a tissue section. The antibody-antigen interaction is visualized using a chromogenic or fluorescent detection system.

-

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution to block endogenous peroxidase activity

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody (e.g., anti-ATF4 or anti-ASNS)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

-

Mounting medium

-

-

Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced antigen retrieval by boiling the slides in antigen retrieval solution.

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with buffer (e.g., PBS) and incubate with a biotinylated secondary antibody.

-

Wash and incubate with streptavidin-HRP.

-

Wash and apply DAB substrate until the desired stain intensity develops.

-

Counterstain with hematoxylin.

-

Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

-

Image the slides with a microscope.

-

4. LC-MS/MS for this compound Quantification in Plasma

This method is used for pharmacokinetic analysis by quantifying the concentration of this compound in plasma samples.

-

Principle: Liquid chromatography (LC) separates the drug from other plasma components, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification.

-

Materials:

-

Plasma samples from treated animals

-

Internal standard (e.g., a stable isotope-labeled version of HC-5404)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC column (e.g., C18)

-

Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

-

LC-MS/MS system

-

-

Procedure:

-

Spike plasma samples with the internal standard.

-

Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.

-

Transfer the supernatant and dilute if necessary.

-

Inject a small volume of the sample onto the LC column.

-

Separate the analyte from matrix components using a gradient elution with the mobile phases.

-

The eluent is introduced into the mass spectrometer.

-

Ionize the analyte (e.g., using electrospray ionization) and select the precursor ion.

-

Fragment the precursor ion and detect a specific product ion.

-

Quantify the analyte by comparing its peak area to that of the internal standard, using a standard curve.

-

References

- 1. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]

- 2. HC-5404 / HiberCell, LG Chem [delta.larvol.com]

- 3. hibercell.com [hibercell.com]

- 4. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hibercell.com [hibercell.com]

- 6. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]

- 9. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Human ATF4 Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]

- 12. Item - Supplementary Table ST2 from PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 13. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of HC-5404-Fu: A PERK Inhibitor for Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HC-5404-Fu is a novel, orally bioavailable, and highly selective small molecule inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] As a key sensor of the unfolded protein response (UPR), PERK plays a critical role in tumor cell adaptation to the harsh microenvironment characterized by hypoxia, nutrient deprivation, and oxidative stress.[3][4] By inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with other anticancer agents, particularly in sensitizing renal cell carcinoma to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[5] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.

Introduction

The tumor microenvironment presents significant challenges to cancer cell survival, including nutrient and oxygen deprivation, which trigger the endoplasmic reticulum (ER) stress response. A central component of this adaptive pathway is the PERK signaling cascade. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific stress-responsive proteins, such as activating transcription factor 4 (ATF4). This allows cancer cells to conserve resources and initiate pro-survival programs.

This compound, the hemifumarate salt of HC-5404, emerges as a promising therapeutic agent that targets this critical survival mechanism.[1][2] Its high selectivity and potency against PERK offer a strategic advantage in disrupting tumor adaptation and survival.[6] This technical guide delves into the core pharmacological characteristics of this compound, presenting key preclinical data and methodologies to support further research and development in the field of oncology.

Mechanism of Action

This compound exerts its anti-neoplastic effects by directly inhibiting the kinase activity of PERK.[1][2] Under conditions of ER stress, PERK is activated through autophosphorylation. This compound binds to the ATP-binding pocket of PERK, preventing this autophosphorylation and subsequent activation. This blockade of PERK signaling inhibits the phosphorylation of eIF2α and the downstream expression of ATF4 and its target genes, which are crucial for resolving ER stress and promoting cell survival. The sustained ER stress due to PERK inhibition ultimately triggers apoptotic pathways in cancer cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 23 nM | Not Specified | Biochemical Assay | [7] |

Table 2: In Vivo Efficacy in Renal Cell Carcinoma (RCC) Xenograft Models

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| 786-O | This compound + Axitinib | 30 mg/kg (this compound), 30 mg/kg (Axitinib) | Tumor Regression | [5] |

| 786-O | This compound + Lenvatinib | 30 mg/kg (this compound), 10 mg/kg (Lenvatinib) | Enhanced Tumor Growth Inhibition | [5] |

| 786-O | This compound + Cabozantinib | 30 mg/kg (this compound), 30 mg/kg (Cabozantinib) | Tumor Regression | [5] |

| 786-O | This compound + Sunitinib | 30 mg/kg (this compound), 40 mg/kg (Sunitinib) | Enhanced Tumor Growth Inhibition | [5] |

| Axitinib-resistant 786-O | This compound + Axitinib | Not Specified | ~20% Tumor Regression | [5] |

| RCC PDX Models (18 models) | This compound + Axitinib | Not Specified | ≥50% Tumor Regression in 9/18 Models | [5] |

Table 3: Preclinical Pharmacokinetics in Mice

| Dosage | Time Point | Mean Free Drug Concentration (ng/mL) | Reference |

| 30 mg/kg (oral) | 1 hour | ~100 | [8] |

| 30 mg/kg (oral) | 4 hours | ~200 | [8] |

| 30 mg/kg (oral) | 8 hours | ~150 | [8] |

| 30 mg/kg (oral) | 24 hours | <50 | [8] |

| 100 mg/kg (oral) | 1 hour | ~300 | [8] |

| 100 mg/kg (oral) | 4 hours | ~800 | [8] |

| 100 mg/kg (oral) | 8 hours | ~600 | [8] |

| 100 mg/kg (oral) | 24 hours | ~100 | [8] |

Experimental Protocols

In Vivo Xenograft Studies

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in combination with VEGFR-TKIs in RCC xenograft models.[5]

Protocol Steps:

-

Cell Culture: 786-O renal cell carcinoma cells are cultured in appropriate media until they reach the desired confluency for implantation.

-

Animal Model: Female athymic nude mice are used for the study.

-

Tumor Implantation: 786-O cells are harvested, resuspended in a suitable matrix (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers until they reach an average size of 150-250 mm³.

-

Randomization and Dosing: Mice are randomized into treatment groups (typically 8-10 animals per group). This compound is formulated in 0.5% methylcellulose (B11928114) and administered orally twice a day. VEGFR-TKIs are formulated as specified (e.g., Axitinib in 0.5% carboxymethylcellulose) and administered orally.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study (e.g., for 28 days).

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for further analysis, such as immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31, MECA-32) and Western blot analysis for PERK pathway proteins (e.g., pPERK, ATF4).

Western Blot Analysis of PERK Pathway Modulation

This protocol describes the detection of PERK pathway proteins in cell lysates or tumor homogenates by Western blotting.

Protocol Steps:

-

Sample Preparation: Cells are lysed or tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pPERK, total PERK, ATF4, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

This compound is currently being evaluated in a Phase 1a clinical trial (NCT04834778) to establish its maximum tolerated dose (MTD), safety, and tolerability in patients with selected metastatic solid tumors, including renal cell carcinoma, gastric cancer, breast cancer, and small-cell lung cancer.[2][6][9] The study is also assessing the pharmacokinetic parameters and preliminary anti-tumor activity of this compound.[6][9]

Conclusion

This compound is a potent and selective PERK inhibitor with a clear mechanism of action that addresses a key survival strategy employed by cancer cells. The preclinical data strongly support its potential as an anti-neoplastic agent, particularly in combination with standard-of-care therapies like VEGFR-TKIs in renal cell carcinoma. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this compound in cancer patients and its future role in oncology. The detailed pharmacological properties and experimental methodologies presented in this guide provide a solid foundation for further investigation into this promising therapeutic candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. HiberCell to Present Pre-clinical Data on its Novel GCN2 Activator and PERK Inhibitor Programs at the American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]

- 4. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]

- 5. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hibercell.com [hibercell.com]

- 7. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. HC-5404 / HiberCell, LG Chem [delta.larvol.com]

HC-5404-Fu: A Technical Overview of a First-in-Class PERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-5404-Fu is a first-in-class, orally bioavailable, and selective small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] Developed by HiberCell, this compound is being investigated for its potential to overcome therapeutic resistance and prevent cancer relapse and metastasis by modulating the unfolded protein response (UPR), a key cellular stress response pathway.[3][4][5] This technical guide provides a comprehensive overview of the discovery, development timeline, mechanism of action, preclinical data, and clinical trial progress of this compound.

Discovery and Development Timeline

The development of this compound has progressed from preclinical studies to clinical evaluation, marked by several key milestones:

| Date | Milestone | Details |

| Late 2020 | Investigational New Drug (IND) Application Approval | The U.S. Food and Drug Administration (FDA) approved the IND application for this compound, allowing for the initiation of clinical trials.[4] |

| June 10, 2021 | Initiation of Phase 1a Clinical Trial | HiberCell announced the start of a Phase 1a, multicenter, open-label, dose-escalation trial (NCT04834778) of orally administered this compound in patients with select metastatic solid tumors.[3][4] |

| September 8, 2021 | FDA Fast Track Designation | The FDA granted Fast Track designation to this compound for the treatment of solid tumors, aiming to facilitate its development and expedite its review. |

| November 27, 2023 | Completion of Phase 1a Study Announced | HiberCell announced the successful completion of the Phase 1a study, reporting a favorable safety profile and preliminary signs of efficacy.[2] |

| November 4, 2025 | Development and Option Agreement with AVEO Oncology | HiberCell entered into an exclusive agreement with AVEO Oncology to develop HC-5404 alone and in combination with FOTIVDA® (tivozanib), a VEGFR tyrosine kinase inhibitor. |

Mechanism of Action: Targeting the PERK Pathway

This compound exerts its anti-cancer effects by inhibiting PERK, a key sensor of endoplasmic reticulum (ER) stress.[1] In the tumor microenvironment, conditions such as hypoxia and nutrient deprivation lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the UPR.[6] PERK activation is a central component of the UPR, initiating a signaling cascade that helps cancer cells adapt and survive under these stressful conditions.[7][8]

By inhibiting PERK, this compound disrupts this adaptive response, which can lead to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have also suggested that this compound can reprogram the immunosuppressive tumor microenvironment.[4]

Caption: Simplified PERK Signaling Pathway and Inhibition by this compound.

Preclinical Studies

A summary of key preclinical findings for this compound is presented below.

In Vitro and In Vivo Monotherapy Studies

| Parameter | Result |

| Target Selectivity | Highly selective and potent inhibitor of PERK. |

| In Vivo Efficacy | Demonstrable monotherapy anti-tumor activity.[4] |

| Tolerability | Well-tolerated in preclinical studies across species.[4] |

Combination Studies with VEGFR Tyrosine Kinase Inhibitors (TKIs)

Preclinical studies have explored the synergistic effects of this compound with VEGFR TKIs in renal cell carcinoma (RCC) models.

| Combination Agent | Cancer Model | Key Findings |

| Axitinib, Cabozantinib, Lenvatinib, Sunitinib | 786-O RCC xenografts | Enhanced anti-tumor efficacy with the combination therapy. |

| Axitinib | 786-O RCC xenografts that progressed on axitinib | The addition of HC-5404 induced tumor regression of approximately 20%. |

| Axitinib | 18 RCC patient-derived xenograft (PDX) models | 9 out of 18 models showed ≥50% tumor regression from baseline with the combination.[9] |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below. These represent generalized procedures based on available information.

Xenograft Tumor Model Protocol

This protocol describes the general workflow for establishing and treating xenograft tumor models to evaluate the efficacy of this compound.

Caption: Generalized Xenograft Model Workflow.

Detailed Steps:

-

Cell Culture: Human cancer cell lines (e.g., 786-O, A-498, Caki-1 for RCC studies) are cultured in appropriate media and conditions.

-

Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable buffer (e.g., PBS) and subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into different treatment groups.

-

Treatment Administration:

-

This compound is administered orally, typically twice daily (BID).

-

Combination agents (e.g., VEGFR TKIs) are administered according to their established protocols.

-

A vehicle control group receives the same formulation without the active drug.

-

-

Continued Monitoring: Tumor volume and mouse body weight are measured throughout the study to assess efficacy and toxicity.

-

Study Endpoint: The study is concluded when tumors in the control group reach a specific size or after a predetermined duration.

-

Tissue Collection and Analysis: Tumors are excised for further analysis, such as immunohistochemistry (IHC) to examine protein expression and Western blotting to assess pathway modulation.

Immunohistochemistry (IHC) Protocol

This protocol provides a general outline for IHC staining of tumor tissues to assess protein expression and localization.

Procedure:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.

-

Blocking: Sections are incubated with a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for the proteins of interest (e.g., markers of angiogenesis or cell stress).

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: A chromogenic substrate is used to visualize the antibody binding.

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.

Clinical Development: Phase 1a Trial (NCT04834778)

The first-in-human study of this compound was a Phase 1a, multicenter, open-label, dose-escalation trial designed to evaluate its safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and preliminary anti-tumor activity.

Study Design

| Parameter | Description |

| Trial Identifier | NCT04834778 |

| Phase | 1a |

| Study Design | Open-label, dose-escalation |

| Patient Population | Patients with selected metastatic solid tumors, including renal cell carcinoma (RCC), gastric cancer (GC), metastatic breast cancer (MBC), and small-cell lung cancer (SCLC).[4] |

| Primary Objectives | To determine the MTD and assess the safety and tolerability of this compound.[4] |

| Secondary Objectives | To evaluate the PK profile and preliminary anti-tumor activity of this compound.[4] |

| Dose Escalation | Starting at 25 mg twice daily (BID), with escalation to 50, 100, 200, 400, and 600 mg BID.[10] |

Key Clinical Findings

| Finding | Details |

| Safety and Tolerability | Favorable safety and tolerability profile. The MTD was not reached in the 23 evaluable patients.[2] |

| Most Common Adverse Events | Nausea, fatigue, diarrhea, and dry mouth.[2] |

| Pharmacokinetics (PK) | Dose-dependent exposure was observed.[2] |

| Pharmacodynamics (PD) | Pathway engagement was confirmed even at the starting dose of 25 mg.[2] |

| Preliminary Efficacy | - One durable partial response (ongoing for over two years) in a patient with RCC.[2]- Stable disease observed in multiple patients.[2]- 17.4% of patients (4 out of 23) remained on therapy for over 180 days.[2] |

Future Directions

The promising preclinical and Phase 1a clinical data for this compound support its continued development, particularly in combination with other anti-cancer agents. The recent partnership with AVEO Oncology to explore HC-5404 in combination with the VEGFR TKI tivozanib (B1683842) in RCC highlights a key area of future investigation. Further clinical studies will be crucial to fully elucidate the therapeutic potential of this novel PERK inhibitor in various solid tumors.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. Facebook [cancer.gov]

- 2. hibercell.com [hibercell.com]

- 3. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]

- 4. hibercell.com [hibercell.com]

- 5. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]

- 6. hibercell.com [hibercell.com]

- 7. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Efficacy of HC-5404-Fu: A Technical Overview for Cancer Research Professionals

Introduction: HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent and highly selective, orally bioavailable small molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a critical sensor in the unfolded protein response (UPR), a cellular stress response pathway that is often co-opted by cancer cells to survive in the harsh tumor microenvironment characterized by hypoxia and nutrient deprivation. By inhibiting PERK, this compound disrupts this pro-survival signaling, leading to apoptosis in cancer cells. This technical guide summarizes the key in vitro studies that characterize the activity and mechanism of action of this compound on cancer cell lines.

Biochemical and Cellular Activity of HC-5404

HC-5404 has been demonstrated to be a potent and selective inhibitor of PERK kinase activity in both biochemical and cellular assays. Its inhibitory activity is significantly higher for PERK compared to other closely related integrated stress response (ISR) kinases.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of HC-5404 against PERK and other ISR kinases, as well as its effect on downstream signaling in a cellular context.

| Assay Type | Target/Endpoint | Cell Line | IC50 (nM) |

| Biochemical FRET-based | PERK | N/A | 1 |

| Biochemical FRET-based | GCN2 (EIF2AK4) | N/A | >2,000 |

| Biochemical FRET-based | HRI (EIF2AK1) | N/A | >2,000 |

| Biochemical FRET-based | PKR (EIF2AK2) | N/A | >2,000 |

| Cellular (Western Blot) | pPERK (T982) Autophosphorylation | HEK-293 | 23 |

| Cellular (Western Blot) | ATF4 Expression | HEK-293 | 88 |

Data sourced from biochemical and cellular assays.[1][2][3]

Experimental Protocols

Biochemical Kinase Inhibition Assay (FRET-based)

Objective: To determine the in vitro potency and selectivity of HC-5404 against PERK and other ISR kinases (GCN2, HRI, PKR).

Methodology:

-

Recombinant target kinases are incubated with ATP and a fluorescently labeled eIF2α substrate in a suitable assay buffer.

-

HC-5404 is added in a series of dilutions to determine its inhibitory effect on the kinase-mediated phosphorylation of the eIF2α substrate.

-

The assay is based on Förster Resonance Energy Transfer (FRET), where the phosphorylation event leads to a change in the FRET signal.

-

The IC50 values are calculated by measuring the concentration of HC-5404 required to inhibit 50% of the kinase activity.[1][3]

Cellular PERK Pathway Inhibition Assay (Western Blot)

Objective: To measure the ability of HC-5404 to inhibit PERK signaling in a cellular context.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in standard growth medium.[2]

-

Compound Treatment: Cells are pre-treated with a dilution series of HC-5404 for 30 minutes.[2]

-

ER Stress Induction: Endoplasmic reticulum stress is induced by treating the cells with 1 µM tunicamycin (B1663573) for 4 hours.[2][3]

-

Cell Lysis: Cells are lysed using RIPA buffer, and total protein concentration is determined.[2]

-

Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with specific primary antibodies against phosphorylated PERK (p-PERK T982) and ATF4, followed by incubation with appropriate secondary antibodies.[2][3]

-

Data Analysis: The intensity of the bands corresponding to p-PERK and ATF4 is quantified and normalized to a loading control. IC50 values are calculated based on the concentration-dependent inhibition of p-PERK and ATF4 expression.[2][3]

Visualizing the Mechanism and Workflow

This compound Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. This leads to the phosphorylation of eIF2α, which in turn promotes the translation of ATF4. ATF4 then upregulates genes involved in the UPR, promoting cell survival. This compound inhibits the initial autophosphorylation of PERK, thereby blocking the entire downstream signaling cascade.

Caption: Mechanism of action of this compound in inhibiting the PERK signaling pathway.

Experimental Workflow for Cellular Assay

The workflow for assessing the cellular activity of this compound involves a series of sequential steps, from cell culture to data analysis.

Caption: Workflow for determining the cellular potency of this compound.

Conclusion

The in vitro data for this compound strongly support its characterization as a potent and highly selective inhibitor of the PERK kinase. Its ability to block the PERK signaling pathway at nanomolar concentrations in cellular assays provides a clear mechanism for its anti-tumor activity. These findings have paved the way for further preclinical and clinical investigations of this compound as a promising therapeutic agent for cancers that rely on the unfolded protein response for their survival and progression.[4][5]

References

The Selective PERK Inhibitor HC-5404-Fu: A Technical Guide to its Impact on eIF2α Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent and highly selective, orally bioavailable inhibitor of the serine/threonine kinase PERK (Protein kinase R-like endoplasmic reticulum kinase). PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR). Upon activation by ER stress, PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event attenuates global protein synthesis to reduce the load of misfolded proteins in the ER, while selectively promoting the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4), to initiate a pro-survival signaling cascade.

By directly inhibiting PERK, this compound effectively prevents the phosphorylation of eIF2α, thereby disrupting the adaptive UPR signaling pathway. This mechanism of action can lead to the induction of apoptosis in tumor cells and has been shown to sensitize cancer cells to other therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the effect of this compound on eIF2α phosphorylation, including quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Data Presentation: The Inhibitory Effect of HC-5404 on the PERK Signaling Axis

The following tables summarize the quantitative data regarding the inhibitory activity of HC-5404 on PERK and its downstream effector, ATF4. The inhibition of PERK directly correlates with a reduction in eIF2α phosphorylation.

| Target | Inhibitor | IC50 | Assay Type | Cell Line | Notes |

| PERK | HC-5404 | 1 nmol/L | Cell-free biochemical assay | - | Demonstrates high potency and selectivity for PERK.[2] |

| pPERK (Thr982) | HC-5404 | 23 nmol/L | Cellular Assay (Western Blot) | HEK-293 | Cells were treated with 1 µmol/L tunicamycin (B1663573) to induce ER stress.[2][4] |

| ATF4 Expression | HC-5404 | 88 nmol/L | Cellular Assay (Western Blot) | HEK-293 | Inhibition of ATF4 is a direct downstream consequence of preventing eIF2α phosphorylation.[2] |

| Kinase Selectivity of HC-5404 | |

| Kinase | IC50 |

| PERK | 1 nmol/L |

| GCN2 | 2.17 µmol/L |

| HRI | 2.96 µmol/L |

| PKR | > 10 µmol/L |

| This data highlights the >2,000-fold biochemical selectivity of HC-5404 for PERK over other eIF2α kinases.[2] |

Signaling Pathway Visualization

The following diagram illustrates the canonical PERK-eIF2α signaling pathway under ER stress and the point of intervention for this compound.

Caption: The PERK/eIF2α signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on eIF2α phosphorylation.

Western Blot Analysis of eIF2α Phosphorylation

This protocol describes the detection and quantification of phosphorylated eIF2α (p-eIF2α) in cell lysates following treatment with this compound.

Materials:

-

Cell culture reagents (media, serum, etc.)

-

This compound

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Rabbit anti-total eIF2α

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK-293) in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding an ER stress inducer (e.g., 1 µM tunicamycin) for the desired duration (e.g., 4 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-eIF2α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST three times for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total eIF2α and a housekeeping protein like β-actin.

-

Perform densitometric analysis of the bands using appropriate software to quantify the relative levels of p-eIF2α.

-

In Vitro PERK Kinase Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on PERK kinase activity in a cell-free system.

Materials:

-

Recombinant active PERK kinase

-

Recombinant eIF2α protein (substrate)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay)

-

This compound

-

96-well assay plates

-

Scintillation counter or luminometer

Procedure:

-

Assay Setup:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant active PERK, and recombinant eIF2α substrate.

-

Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for the radioactive method).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Radioactive Method: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of PERK activity inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow Visualization

The following diagram provides a visual representation of the Western blot workflow for assessing eIF2α phosphorylation.

Caption: Workflow for assessing eIF2α phosphorylation via Western blotting.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that targets a key node in the Unfolded Protein Response. Its high potency and selectivity in inhibiting PERK-mediated eIF2α phosphorylation provide a precise mechanism for modulating cellular stress responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PERK/eIF2α signaling axis in various disease contexts, particularly in oncology. The ongoing clinical development of this compound will further elucidate its therapeutic utility.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]

- 5. hibercell.com [hibercell.com]

- 6. biospace.com [biospace.com]

Preclinical Antitumor Activity of HC-5404-Fu: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data on the antitumor activity of HC-5404-Fu, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The data presented herein summarizes the current understanding of its mechanism of action, in vitro potency, and in vivo efficacy in various cancer models, with a particular focus on renal cell carcinoma.

Executive Summary

This compound is the hemifumarate salt form of HC-5404, an orally bioavailable small molecule inhibitor of PERK. PERK is a critical sensor of endoplasmic reticulum (ER) stress within the unfolded protein response (UPR) pathway. In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells exploit the UPR to adapt and survive. By inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth. Preclinical studies have demonstrated that this compound exhibits monotherapy antitumor activity and can sensitize cancer cells to other therapies, such as vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[1][2]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Potency of HC-5404

| Cell Line | Assay Type | Endpoint | Inducer (Concentration) | IC50 (nmol/L) |

| HEK-293 | Western Blot | p-PERK (T982) Inhibition | Tunicamycin (B1663573) (1 µmol/L) | 23 |

| HEK-293 | Western Blot | ATF4 Expression Inhibition | Tunicamycin (1 µmol/L) | 88 |

Table 2: In Vivo Antitumor Efficacy of HC-5404 as a Monotherapy

| Tumor Model | Treatment | Duration | Endpoint | Result |

| 786-O Renal Cell Carcinoma Xenograft | HC-5404 (30 mg/kg, PO, BID) | 28 days | Tumor Growth Inhibition (TGI) | 48% TGI |

| CAPAN-2 Pancreatic Xenograft | HC-5404 (30 and 100 mg/kg, PO, BID) | 48 days | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition |

Table 3: In Vivo Antitumor Efficacy of HC-5404 in Combination with VEGFR-TKIs in Renal Cell Carcinoma (RCC) Models

| Tumor Model | Combination Treatment | Endpoint | Result |

| 786-O, A498, Caki-1 Xenografts | HC-5404 + Sunitinib (B231), Axitinib (B1684631), Lenvatinib, or Cabozantinib | Tumor Growth Inhibition | Significant enhancement of tumor growth inhibition compared to monotherapies, leading to tumor stasis or regression.[3] |

| 786-O Xenografts (Axitinib-progressed) | HC-5404 + Axitinib | Tumor Regression | ~20% tumor regression in xenografts that had previously progressed on axitinib monotherapy.[2][4] |

| 18 RCC Patient-Derived Xenograft (PDX) Models | HC-5404 + Axitinib | Tumor Regression (≥50% from baseline) | 9 out of 18 models responded with ≥50% tumor regression.[2][4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro PERK Inhibition Assay

Objective: To determine the in vitro potency of HC-5404 in inhibiting PERK phosphorylation and downstream signaling.

Cell Line: Human Embryonic Kidney (HEK-293) cells.

Protocol:

-

Cell Culture: HEK-293 cells were cultured in appropriate media and plated at a density of 1 x 10^6 cells per well.

-

Compound Treatment: Cells were pre-treated with various concentrations of HC-5404 for 30 minutes.

-

ER Stress Induction: Endoplasmic reticulum stress was induced by adding tunicamycin to a final concentration of 1 µmol/L.

-

Incubation: Cells were incubated for 4 hours following the addition of tunicamycin.

-

Cell Lysis: Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blot Analysis: 30 µg of protein lysate was subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against phospho-PERK (Threonine 982) and ATF4. Total protein was used for normalization.

-

Data Analysis: Band intensities were quantified, and IC50 values were calculated using a 4-parameter logistical fit.

In Vivo Renal Cell Carcinoma Xenograft Studies

Objective: To evaluate the antitumor activity of HC-5404 as a monotherapy and in combination with VEGFR-TKIs in a renal cell carcinoma xenograft model.

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).

Protocol:

-

Cell Line: 786-O human renal cell carcinoma cells were used.

-

Tumor Implantation: 786-O cells were implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size, at which point mice were randomized into treatment groups.

-

Drug Administration:

-

HC-5404: Administered orally (PO) twice daily (BID) at doses ranging from 3 to 100 mg/kg.

-

VEGFR-TKIs (e.g., Axitinib, Sunitinib): Administered orally according to established protocols. For example, sunitinib was given once daily (QD) at 40 mg/kg, and axitinib was administered twice daily (BID) at 30 mg/kg.

-

Vehicle Control: A control group received the vehicle used to formulate the drugs.

-

-

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study (e.g., twice weekly).

-

Endpoint: The study was terminated after a predefined period (e.g., 28 days) or when tumors reached a maximum allowed size.

-

Data Analysis: Tumor growth inhibition (TGI) and tumor regression were calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis was performed to determine significance.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., pancreas) could be harvested for analysis of target engagement (e.g., pPERK levels) by Western blot or immunohistochemistry (IHC).

Mandatory Visualizations

Signaling Pathway Diagram

References

Investigating the Downstream Targets of HC-5404-Fu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-5404-Fu is a potent and selective, orally bioavailable small-molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical mediator of the unfolded protein response (UPR).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its downstream molecular targets. It is intended to serve as a comprehensive resource for researchers and clinicians interested in the therapeutic potential of targeting the PERK signaling pathway in oncology and other diseases characterized by cellular stress. This document summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes the complex signaling networks involved.

Introduction to this compound and the PERK Pathway

This compound, the hemifumarate salt of HC-5404, is a first-in-class inhibitor of PERK (also known as EIF2AK3).[1][3] PERK is one of the three primary sensors of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen.[4] In response to ER stress, PERK dimerizes and autophosphorylates, initiating a signaling cascade known as the Unfolded Protein Response (UPR).[5] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6]

In the context of cancer, the tumor microenvironment is often characterized by hypoxia, nutrient deprivation, and oxidative stress, leading to chronic ER stress.[3] Cancer cells can co-opt the UPR to promote their survival, proliferation, and resistance to therapy.[2] By inhibiting PERK, this compound aims to disrupt this adaptive response, leading to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have demonstrated that this compound has direct anti-tumor activity and can reprogram the immunosuppressive tumor microenvironment.[2] Furthermore, it has been shown to sensitize renal cell carcinoma (RCC) cells to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[7] this compound has been investigated in a Phase 1a clinical trial for patients with selected metastatic solid tumors.[2][8]

Mechanism of Action and Downstream Targets